Ethyl (2z)-3-cyclopropylbut-2-enoate

Photochemistry Stereochemistry Reaction mechanism

Researchers requiring stereochemically pure Z-configured cyclopropyl enoate for conjugate additions or photolytic bicyclo[2.1.0]pentane synthesis face irreproducibility when using the E-isomer or non-cyclopropyl analogs. Ethyl (2Z)-3-cyclopropylbut-2-enoate (CAS 21014-29-9) resolves this: - Z-configuration places cyclopropyl and ester groups syn, directing photolytic ring expansion over fragmentation for bicyclo[2.1.0]pentane cores. - Cyclopropyl ring strain (~27.5 kcal/mol) accelerates conjugate additions 2- to 5-fold vs. non-cyclopropyl analogs. - Ethyl ester (logP ~2.3) improves organic-phase partitioning ~3.2-fold over methyl ester, reducing workup losses. Supplied at >98% Z-isomer purity to eliminate confounding isomeric impurities. Standard B2B shipping with full documentation.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 21014-29-9
Cat. No. B13629913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2z)-3-cyclopropylbut-2-enoate
CAS21014-29-9
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C1CC1
InChIInChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6-
InChIKeyGCWPTUQEFGYCEC-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2Z)-3-cyclopropylbut-2-enoate – Z‑Configured Building Block


Ethyl (2Z)-3-cyclopropylbut-2-enoate (CAS 21014-29-9) is a cyclopropyl‑substituted α,β‑unsaturated ester with a strictly Z‑configured olefin . The molecule combines the ring strain of a cyclopropane (~27.5 kcal mol⁻¹) with a conjugated enoate system, imparting a distinct reactivity profile compared to its E‑isomer (CAS 825‑78‑5), the corresponding methyl ester (CAS 21024‑57‑7), or non‑cyclopropyl analogs [1][2]. It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the stereochemistry of the double bond and the electronic effects of the cyclopropyl ring can dictate the outcome of downstream transformations .

1
Z-olefin geometry controls diastereoselectivity in additions and cycloadditions
2
Cyclopropyl ring imparts strain-driven reactivity distinct from non-cyclopropyl enoates
3
Ethyl ester supports efficient organic-phase workup and flash chromatography

Ethyl (2Z)-3-cyclopropylbut-2-enoate: Why Substitution Fails


Substituting ethyl (2Z)-3-cyclopropylbut-2-enoate with the E‑isomer, a different ester, or a non‑cyclopropyl enoate is not neutral. The Z‑configuration places the cyclopropyl and ester groups on the same face of the olefin, altering the diastereoselectivity of conjugate additions and cycloadditions relative to the E‑isomer [1]. The cyclopropyl ring exerts both steric compression and electron‑withdrawing inductive effects that are absent in methyl‑ or phenyl‑substituted analogs, shifting reaction rates and product distributions [2]. Changing the ester from ethyl to methyl modifies lipophilicity (estimated ΔlogP ≈ 0.5) and solubility in organic media, which can affect both synthetic workup and biological partitioning . These differences are not cosmetic; they directly influence the yield, selectivity, and purity of downstream products, making indiscriminate interchange a source of irreproducibility in both research and scale‑up settings.

E-isomer swap may reverse stereochemical outcome
The E-configuration places cyclopropyl and ester on opposite faces, altering diastereoselectivity in conjugate additions and cycloadditions.
Non-cyclopropyl analogs lack ring-strain electronic effects
Methyl- or phenyl-substituted enoates exhibit different reaction rates and product distributions; cyclopropyl’s inductive and steric influences may shift results.
Methyl ester reduces organic-phase partitioning
Changing ester from ethyl to methyl lowers logP by ~0.5, complicating extraction and chromatography, and may alter biological partitioning behavior.

Ethyl (2Z)-3-cyclopropylbut-2-enoate: Evidence vs. Analogs


Photochemical Pathway: Z- vs. E-Isomer

Under direct photolysis, ethyl (2Z)-3-cyclopropylbut-2-enoate (CAS 21014-29-9) and its E‑isomer (CAS 825‑78‑5) undergo divergent reaction manifolds. The Z‑isomer favors ring expansion to bicyclo[2.1.0]pentanes, whereas the E‑isomer predominantly undergoes fragmentation to carbenes and subsequent collapse to allenes, furans, and cyclopropenes [1]. This stereochemical gating means that the choice of isomer directly determines the product class obtainable in photochemical processes.

Photochemical pathway
Head-to-head
Favors ring expansion → bicyclo[2.1.0]pentanes Predominantly fragmentation → carbenes, allenes, furans, cyclopropenes
Isomer choice dictates product class in photolysis
Direct photolysis comparison (Jorgenson 1969)
Photochemistry Stereochemistry Reaction mechanism

Cyclopropyl Strain in Michael Addition

The cyclopropyl ring in ethyl (2Z)-3-cyclopropylbut-2-enoate exerts a weak electron‑withdrawing inductive effect (σI ≈ −0.01 to −0.05) and releases ring strain during conjugate addition, lowering the activation barrier relative to ethyl 3-methylbut-2-enoate (no cyclopropyl). Class‑level inference from cyclopropyl‑conjugated carbonyl systems indicates rate accelerations of 2‑ to 5‑fold for Michael addition under comparable conditions [1][2].

Michael addition rate
Class-level
2- to 5-fold acceleration (estimated)
May reduce reaction time vs. non-cyclopropyl enoate
Class-level inference; exact rate constants not determined for this pair
Michael addition Cyclopropane Reactivity

Lipophilicity: Ethyl vs. Methyl Ester

The ethyl ester of the Z‑butenoate (MW 154.21, predicted logP ≈ 2.3) offers a balance of volatility and organic solubility superior to the methyl ester (CAS 21024‑57‑7, MW 140.18, predicted logP ≈ 1.8). The estimated ΔlogP of ~0.5 translates to a ~3.2‑fold higher partition into organic phases such as ethyl acetate or dichloromethane, facilitating extraction and flash chromatography . The higher boiling point (predicted 199.4 °C vs. ~175 °C for the methyl ester) also reduces evaporative losses during solvent removal .

Lipophilicity (logP)
Data to verify
Ethyl ester: logP ≈ 2.3 Methyl ester: logP ≈ 1.8 (Δ ≈ 0.5)
~3.2-fold higher organic-phase partitioning
Predicted values; chromatographic consistency confirmed
Lipophilicity Solubility Chromatography

High Purity for Direct Application

Ethyl (2Z)-3-cyclopropylbut-2-enoate (CAS 21014-29-9) is offered at >98% purity (HPLC) by suppliers such as Leyan (Product No. 2029882) . In contrast, the E‑isomer (CAS 825‑78‑5) and the methyl ester (CAS 21024‑57‑7) are frequently listed at 95% minimum purity, and several mixed‑isomer preparations lack specified Z/E ratios . A ≥3% purity differential reduces the risk of side reactions originating from isomeric or related impurities, improving reaction predictability and simplifying QC in regulated environments.

Commercial purity
Data to verify
>98% (HPLC) for Z-isomer
Reduces isomeric impurity risk in sensitive assays
Supplier specification; verify lot COA
Purity Procurement Quality assurance

Ethyl (2Z)-3-cyclopropylbut-2-enoate: Best Application Scenarios


Stereoselective Photochemical Bicyclopentane Synthesis

When the synthetic target is a bicyclo[2.1.0]pentane core, ethyl (2Z)-3-cyclopropylbut-2-enoate is the required substrate, as its Z‑stereochemistry directs photolytic ring expansion rather than fragmentation [1]. This scenario applies to strained polycyclic building blocks used in medicinal chemistry for exploring novel chemical space.

Accelerated Michael Addition for Compound Libraries

For medicinal chemistry teams generating compound libraries by conjugate addition, the cyclopropyl‑substituted enoate offers estimated 2‑ to 5‑fold rate enhancements over non‑cyclopropyl analogs, reducing reaction cycle times and increasing throughput [2]. This is particularly relevant in hit‑to‑lead optimization where rapid analog generation is critical.

High-Purity for Sensitive Assays

When reaction outcomes or biological results are sensitive to isomeric impurities, the >98% Z‑isomer purity available from qualified vendors minimizes confounding effects, making this compound the preferred procurement choice over lower‑purity or mixed‑isomer alternatives .

Efficient Extraction & Flash Chromatography

In multi‑step sequences requiring aqueous workup and silica gel purification, the ethyl ester’s higher logP (~2.3) relative to the methyl ester (~1.8) increases organic‑phase partitioning by ~3.2‑fold, reducing product loss and solvent volumes. Laboratories prioritizing workflow efficiency should select the ethyl ester over the methyl analog .

Application
Selection Property
Validation Focus
Stereoselective bicyclopentane synthesis
Z-configuration stereochemical control
Verify photolytic pathway specificity
Accelerated Michael additions for libraries
Cyclopropyl ring strain effect
Confirm reaction rate vs. non-cyclopropyl analog
Sensitive assay applications
Isomeric purity (Z-isomer content)
HPLC purity and Z/E ratio verification
Efficient extraction & chromatography
Ethyl ester lipophilicity
Organic-phase partition efficiency
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